molecular formula C16H16BrF3N4 B6474054 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2640956-60-9

2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B6474054
CAS No.: 2640956-60-9
M. Wt: 401.22 g/mol
InChI Key: HWHZXCZAONNDNP-UHFFFAOYSA-N
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Description

The compound “2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine” is a novel compound that has been synthesized in good yield via a three-step protocol . The structure of this product has been assigned by HRMS, IR, 1H, and 13C NMR experiments .


Synthesis Analysis

The synthesis of this compound involves a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Molecular Structure Analysis

The molecular structure of this compound has been assigned by HRMS, IR, 1H, and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is a Mannich reaction .

Future Directions

The future directions for this compound could involve further studies to evaluate its potential neuroprotective and anti-inflammatory properties . Additionally, it could be interesting to explore its potential applications in the treatment of various disease states, given that piperazine, a structural motif found in this compound, is present in biologically active compounds for a variety of disease states .

Properties

IUPAC Name

2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrF3N4/c17-13-3-1-12(2-4-13)11-23-7-9-24(10-8-23)15-21-6-5-14(22-15)16(18,19)20/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHZXCZAONNDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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